Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate
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Overview
Description
Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound is part of the broader family of sulfur-containing aromatic compounds, which are known for their diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate typically involves multi-step organic reactions. One common approach is the sulfonation of 4-methylthiobenzene followed by nitration to introduce the nitro group. Subsequent steps may include the formation of the sulfanyl group and esterification to produce the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as chromatography might be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its sulfur and nitro groups make it a versatile reagent for creating diverse chemical structures.
Biology: In biological research, Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate may be employed in studying enzyme mechanisms or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug discovery processes. Its reactivity with biological molecules could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound might be utilized in the production of dyes, pigments, or other sulfur-containing materials. Its unique chemical properties could make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate exerts its effects depends on its specific application. For instance, in biochemical assays, it may interact with specific enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 2-((4-methylphenyl)sulfanyl)benzoate
Methyl 2-((3-nitrobenzyl)sulfanyl)benzoate
Methyl 2-((4-methylphenyl)sulfanyl)-3-nitrobenzoate
This compound's intricate structure and diverse reactivity make it a valuable subject of study in various scientific disciplines. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future research and development.
Properties
IUPAC Name |
methyl 2-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methylsulfanyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S2/c1-15-7-10-17(11-8-15)29-21-12-9-16(13-19(21)23(25)26)14-28-20-6-4-3-5-18(20)22(24)27-2/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRIHUOADVNOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CSC3=CC=CC=C3C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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